molecular formula C15H18N4O6 B13660017 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate

Cat. No.: B13660017
M. Wt: 350.33 g/mol
InChI Key: LPRRGLJCNUQQGV-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate is a chemical compound with the molecular formula C15H18N4O6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidinyl group and a picolinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate typically involves the reaction of 6-chloronicotinic acid with tert-butyl hydrazinecarboxylate in the presence of a base. This reaction forms the intermediate 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, which is then reacted with N-hydroxysuccinimide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Succinimidyl 6-Boc-hydrazinopyridine-3-carboxylate
  • NHS-Hynic-Boc
  • Succinimidyl-6-boc-hydrazinonicotinic acid

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)picolinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research .

Properties

Molecular Formula

C15H18N4O6

Molecular Weight

350.33 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-6-4-5-9(16-10)13(22)25-19-11(20)7-8-12(19)21/h4-6H,7-8H2,1-3H3,(H,16,17)(H,18,23)

InChI Key

LPRRGLJCNUQQGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC(=N1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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